
Dirubidium tellurium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirubidium tellurium trioxide (Rb2TeO3) is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the tellurite family, which includes a variety of other tellurium-containing compounds. Dirubidium tellurium trioxide is of particular interest due to its potential applications in various fields, including materials science and biomedicine.
Mecanismo De Acción
The mechanism of action of dirubidium tellurium trioxide is not fully understood. However, studies have suggested that this compound may exert its effects by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
Dirubidium tellurium trioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal species. Additionally, dirubidium tellurium trioxide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dirubidium tellurium trioxide in laboratory experiments is its unique properties, which make it a promising candidate for use in a variety of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dirubidium tellurium trioxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biomedicine. Finally, the development of new applications for dirubidium tellurium trioxide in materials science and other fields is an area of ongoing research.
Métodos De Síntesis
Dirubidium tellurium trioxide can be synthesized using a variety of methods, including solid-state reactions and solution-based methods. One commonly used method involves mixing rubidium hydroxide and tellurium dioxide in water at high temperatures. The resulting mixture is then cooled and filtered to obtain the pure compound.
Aplicaciones Científicas De Investigación
Dirubidium tellurium trioxide has been extensively studied for its potential applications in various scientific fields. In materials science, this compound has been shown to exhibit unique optical and electrical properties, making it a promising candidate for use in optoelectronic devices. In biomedicine, dirubidium tellurium trioxide has been studied for its potential use as an antimicrobial agent and for its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
15885-40-2 |
|---|---|
Nombre del producto |
Dirubidium tellurium trioxide |
Fórmula molecular |
O3Rb2Te |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
rubidium(1+);tellurite |
InChI |
InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
Clave InChI |
RLAZQMJDEQEFPZ-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
SMILES canónico |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Otros números CAS |
15885-40-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




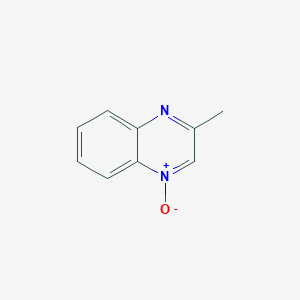
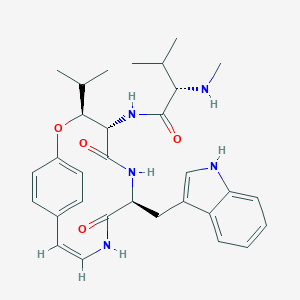
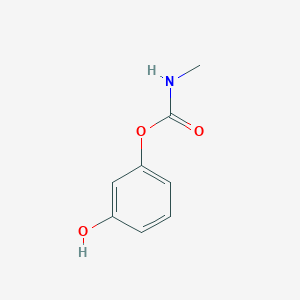
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
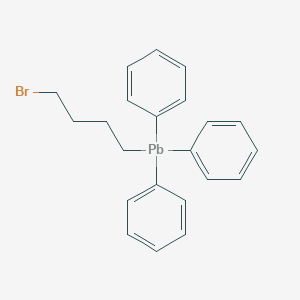
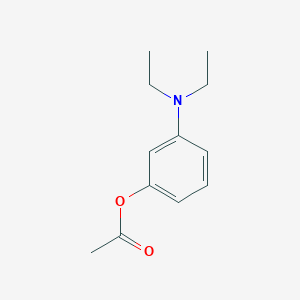
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
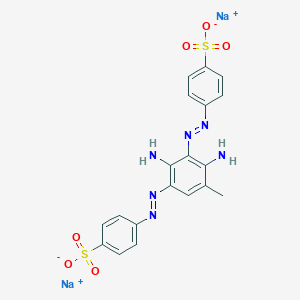
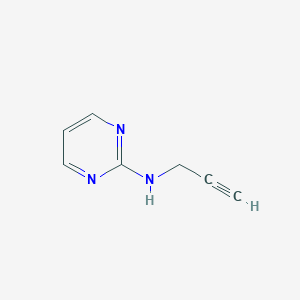
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


